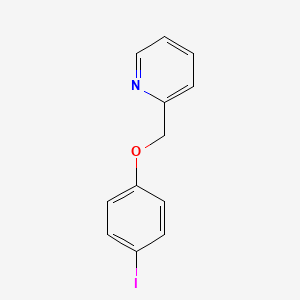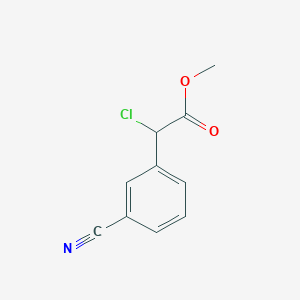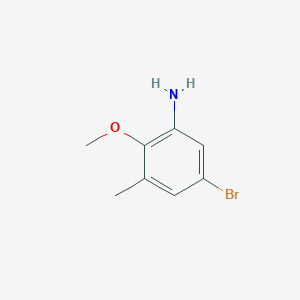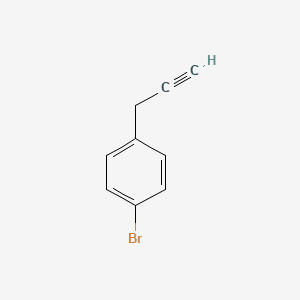
5-Brom-2-methyl-7-nitro-1,3-benzoxazol
Übersicht
Beschreibung
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is a useful research compound. Its molecular formula is C8H5BrN2O3 and its molecular weight is 257.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Benzoxazol-Derivate, einschließlich Verbindungen, die 5-Brom-2-methyl-7-nitro-1,3-benzoxazol ähneln, haben nachweislich antimikrobielle Eigenschaften. Das Vorhandensein elektronenziehender Gruppen kann die Aktivität gegen verschiedene Krankheitserreger wie Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi und Aspergillus niger verbessern . Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe hin.
Antifungal Anwendungen
Diese Verbindungen haben auch eine antifungale Aktivität gezeigt, die mit Standardmedikamenten wie Voriconazol gegen Aspergillus niger vergleichbar ist . Dies deutet auf eine mögliche Rolle bei der Entwicklung von Antimykotika hin.
Konservierungsanwendungen
Eine verwandte Verbindung, 5-Brom-5-nitro-1,3-Dioxan, wurde aufgrund ihrer Wirksamkeit gegen Bakterien und Pilze als Konservierungsmittel für biologische Moleküle und Lösungen verwendet . Dies deutet darauf hin, dass this compound möglicherweise eine ähnliche Funktion erfüllen könnte.
Anwendungen in der Analytischen Chemie
Die strukturellen Eigenschaften von Benzoxazolen machen sie für Anwendungen in der analytischen Chemie geeignet. Sie können in NMR, HPLC, LC-MS und UPLC für verschiedene analytische Zwecke verwendet werden .
Anwendungen in der Forschung
Als Forschungschemikalie kann this compound in chemischen Bibliotheken für die Prozesse der Wirkstoffforschung und -entwicklung verwendet werden .
Wirkmechanismus
Target of Action
The primary targets of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole are various types of bacteria and fungi . This compound has been found to be particularly effective against Gram-negative bacteria .
Mode of Action
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole interacts with its targets by inhibiting the activity of essential enzymes within the bacterial cell . This interaction results in the inhibition of microbial growth .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of essential enzymes, disrupting the metabolic processes of the microorganisms and leading to their growth inhibition .
Pharmacokinetics
The compound’s effectiveness against various microorganisms suggests that it has good bioavailability .
Result of Action
The molecular and cellular effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole’s action result in the inhibition of microbial growth . This is achieved through the disruption of essential enzymatic activities within the bacterial cell .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole can be influenced by various environmental factors. For instance, the compound is less stable under high temperature and alkaline conditions, and can decompose to release formaldehyde . The compound’s antimicrobial action is particularly effective against Gram-negative bacteria .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or modulation of the protein’s function. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been shown to induce apoptosis (programmed cell death) by modulating signaling pathways that control cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole exerts its effects through various mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, the compound can inhibit bacterial enzymes by binding to their active sites, preventing the enzymes from catalyzing essential biochemical reactions . This inhibition can result in the death of bacterial cells, highlighting the compound’s potential as an antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity. At higher doses, it can cause toxic or adverse effects . Studies have identified threshold doses beyond which the compound’s toxicity increases significantly, leading to potential damage to tissues and organs.
Metabolic Pathways
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolism can lead to the formation of metabolites that may have different biological activities . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-7-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c1-4-10-6-2-5(9)3-7(11(12)13)8(6)14-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUGSDRNCGHUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1525542.png)

![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)

![[4-(3-Nitrophenoxy)phenyl]methanol](/img/structure/B1525547.png)
![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)





![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine](/img/structure/B1525559.png)

